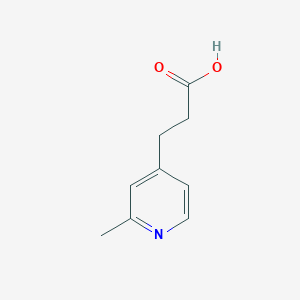

3-(2-Methyl-pyridin-4-yl)-propionic acid

Description

Properties

IUPAC Name |

3-(2-methylpyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCOFMZVFDRCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668581 | |

| Record name | 3-(2-Methylpyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-65-0 | |

| Record name | 3-(2-Methylpyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Methyl-pyridin-4-yl)-propionic acid

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the synthesis and analytical characterization of 3-(2-Methyl-pyridin-4-yl)-propionic acid. This pyridine derivative is a valuable building block in medicinal chemistry and materials science. The guide emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring a reproducible and thorough understanding of the process.

Strategic Approach to Synthesis

Direct synthesis routes for this compound are not extensively documented in readily available literature. Therefore, a robust and logical synthetic strategy is required, leveraging well-established chemical transformations. The chosen pathway is a multi-step synthesis beginning with the commercially available starting material, 2,4-lutidine (2,4-dimethylpyridine).

The core of this strategy is the Malonic Ester Synthesis , a classic and reliable method for forming substituted carboxylic acids.[1] This method involves alkylating diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired product.[2][3] This approach offers high yields and a clear, controllable reaction pathway.

The overall synthetic workflow is visualized below:

Caption: Synthetic pathway for this compound.

Part I: Synthesis Protocols

Step 1: Preparation of 4-(Chloromethyl)-2-methylpyridine

The initial step involves the selective chlorination of one of the methyl groups of 2,4-lutidine. Free-radical halogenation is the method of choice. The methyl group at the 4-position is more susceptible to radical abstraction than the 2-position due to resonance stabilization of the resulting benzylic-type radical.

Protocol:

-

Reaction Setup: To a solution of 2,4-lutidine (1 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) or, for direct chlorination, N-Chlorosuccinimide (NCS) (1.1 equiv.).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-(chloromethyl)-2-methylpyridine.

Causality Behind Choices:

-

NCS/NBS: These reagents provide a low, steady concentration of halogen radicals, which is crucial for selective monohalogenation and minimizing side reactions.

-

AIBN/Benzoyl Peroxide: These initiators decompose upon heating to form radicals, which then initiate the chain reaction. AIBN is often preferred for its predictable decomposition rate.

-

Inert Atmosphere: Prevents oxidation of the starting material and intermediates.

Step 2: Alkylation of Diethyl Malonate

This step utilizes the principles of malonic ester synthesis to form the carbon skeleton of the target molecule.[1] The methylene protons of diethyl malonate are acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate then displaces the chloride from 4-(chloromethyl)-2-methylpyridine in an Sₙ2 reaction.[3]

Protocol:

-

Base Preparation: In a three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 equiv.) to absolute ethanol.

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.1 equiv.) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add a solution of 4-(chloromethyl)-2-methylpyridine (1 equiv.) in ethanol dropwise to the enolate solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting halide.

-

Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude diethyl (2-methyl-pyridin-4-ylmethyl)-malonate can be purified by column chromatography on silica gel.

Causality Behind Choices:

-

Sodium Ethoxide: A sufficiently strong base to deprotonate diethyl malonate. Using ethoxide as the base and ethanol as the solvent prevents transesterification of the diethyl ester.[1]

-

Sₙ2 Reaction: The primary benzylic-type halide is an excellent substrate for Sₙ2 displacement by the soft carbon nucleophile of the malonate enolate.

Step 3: Saponification and Decarboxylation

The final step involves the conversion of the substituted diethyl malonate intermediate into the target carboxylic acid. This is achieved through saponification (base-catalyzed hydrolysis) of the two ester groups, followed by acidification and heat-induced decarboxylation of the resulting malonic acid derivative.[4][5]

Protocol:

-

Saponification: Dissolve the purified diethyl (2-methyl-pyridin-4-ylmethyl)-malonate (1 equiv.) in an excess of aqueous sodium hydroxide solution (e.g., 10-20%).

-

Hydrolysis: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of both ester groups. Monitor by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate groups and the pyridine nitrogen.

-

Decarboxylation: Gently heat the acidified solution. Carbon dioxide will evolve as one of the carboxylic acid groups is removed. Continue heating until gas evolution ceases.

-

Isolation: Cool the solution. The product may precipitate upon cooling or after adjusting the pH to its isoelectric point (typically pH 4-6). Collect the solid by filtration. If no precipitate forms, extract the product into an organic solvent like ethyl acetate.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Choices:

-

Base Hydrolysis: Saponification is an irreversible and efficient method for hydrolyzing esters.

-

Acidification and Heat: The β-keto acid structure of the intermediate malonic acid is thermally unstable. Protonation followed by heating readily promotes decarboxylation through a cyclic transition state, driving the reaction to completion.[6]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the final product meets the required standards.

Caption: Workflow for the analytical characterization of the final product.

Part II: Analytical Data and Interpretation

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| CAS Number | 26413-65-0 | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are based on established chemical shifts for substituted pyridines and aliphatic acids.[8][9]

¹H NMR (Proton NMR):

-

Rationale: Provides information on the number of different types of protons and their connectivity.

-

Predicted Spectrum (in CDCl₃, ~400 MHz):

-

~10-12 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid (-COOH ). Its chemical shift is concentration-dependent.[10]

-

~8.4 ppm (doublet, 1H): Aromatic proton at C6 (adjacent to N).

-

~7.0-7.1 ppm (singlet or narrow doublet, 1H): Aromatic proton at C5.

-

~7.0-7.1 ppm (doublet, 1H): Aromatic proton at C3.

-

~2.9 ppm (triplet, 2H): Methylene protons alpha to the pyridine ring (-CH₂-CH₂-COOH).

-

~2.7 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-CH₂-COOH).

-

~2.5 ppm (singlet, 3H): Methyl group protons at C2 (-CH₃).

-

¹³C NMR (Carbon NMR):

-

Rationale: Provides information on the number of different carbon environments in the molecule.

-

Predicted Spectrum (in CDCl₃, ~100 MHz):

-

~178-180 ppm: Carbonyl carbon of the carboxylic acid (C =O).[10]

-

~158 ppm: C2 of the pyridine ring (attached to the methyl group).

-

~149 ppm: C6 of the pyridine ring.

-

~147 ppm: C4 of the pyridine ring.

-

~123 ppm: C5 of the pyridine ring.

-

~121 ppm: C3 of the pyridine ring.

-

~34 ppm: Methylene carbon alpha to the carbonyl group.

-

~30 ppm: Methylene carbon alpha to the pyridine ring.

-

~24 ppm: Methyl group carbon.[11]

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of a carboxylic acid is highly characteristic.[12]

-

Expected Absorption Bands:

-

3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[13][14]

-

~3050 cm⁻¹ (sharp, medium): Aromatic C-H stretches.

-

~2950 cm⁻¹ (sharp, medium): Aliphatic C-H stretches.

-

1725-1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[10]

-

~1600, ~1470 cm⁻¹ (medium-strong): C=C and C=N stretching vibrations of the pyridine ring.[15]

-

~1300 cm⁻¹ (medium): C-O stretching vibration.[12]

-

Mass Spectrometry (MS)

-

Rationale: Provides the molecular weight of the compound and structural information from its fragmentation pattern.

-

Expected Results (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of -COOH (m/z = 120): Cleavage of the carboxylic acid group (mass 45) to give a [M-45]⁺ fragment. This is a common fragmentation for carboxylic acids.[16]

-

Loss of C₂H₄COOH (m/z = 92): Benzylic cleavage to lose the propionic acid side chain, leaving the methyl-vinylpyridine radical cation.

-

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, though this is often less prominent than side-chain cleavage. Common losses include HCN (m/z = 27).[17][18]

-

-

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of the final compound. A reversed-phase method is most suitable for this moderately polar molecule.

-

Protocol for Purity Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for separating potential impurities.

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the pyridine ring absorbs, typically around 260 nm.

-

Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

-

Causality Behind Choices:

-

C18 Column: The nonpolar stationary phase effectively retains the molecule via hydrophobic interactions.[19]

-

Acidic Modifier (Formic Acid/TFA): The acid serves two purposes: it protonates the pyridine nitrogen, leading to more consistent retention and improved peak shape, and it suppresses the ionization of the carboxylic acid, which also improves peak symmetry.[20][21]

-

UV Detection: The conjugated aromatic system of the pyridine ring provides strong UV absorbance, making this a sensitive detection method.

Conclusion

This guide outlines a logical, field-proven synthetic route and a comprehensive analytical characterization strategy for this compound. By understanding the rationale behind each experimental choice—from the selection of reagents in the malonic ester synthesis to the setup of HPLC parameters—researchers can confidently produce and validate this important chemical building block. The combination of NMR, IR, and MS provides an unassailable confirmation of the molecular structure, while HPLC analysis offers a quantitative measure of its purity, ensuring the material is fit for its intended application in drug discovery and materials science.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic Ester Synthesis [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 7. Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 2,4-Lutidine(108-47-4) 1H NMR spectrum [chemicalbook.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. 2-Picoline(109-06-8) 13C NMR [m.chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 14. echemi.com [echemi.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. youtube.com [youtube.com]

- 17. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. helixchrom.com [helixchrom.com]

- 20. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 21. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Introduction: Bridging Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A molecule's inherent physicochemical properties are the bedrock of this evaluation, dictating its behavior in biological systems and ultimately its efficacy and safety.[1] This guide provides an in-depth technical exploration of 3-(2-Methyl-pyridin-4-yl)-propionic acid, a heterocyclic compound with potential applications in pharmaceutical development.

As researchers, scientists, and drug development professionals, our objective extends beyond mere synthesis. We must understand how a molecule's structure translates into tangible properties that govern its absorption, distribution, metabolism, and excretion (ADME).[1] This document serves as a comprehensive resource, detailing not only the known and predicted physicochemical characteristics of this compound but also the experimental methodologies to precisely determine these parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Molecular Identity and Structural Attributes

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in medicinal chemistry, and propionic acid, a simple carboxylic acid. This unique combination of a basic pyridine ring and an acidic carboxylic acid moiety imparts amphoteric properties to the molecule, influencing its behavior in different pH environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | ChemicalBook |

| Molecular Weight | 165.19 g/mol | ChemicalBook |

| IUPAC Name | 3-(2-methylpyridin-4-yl)propanoic acid | PubChem |

| CAS Number | 26413-65-0 | ChemicalBook |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For an amphoteric molecule like this compound, there will be at least two pKa values: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are paramount for predicting a drug's solubility, absorption, and interaction with biological targets.[2]

Predicted pKa:

-

A predicted pKa value for the carboxylic acid group is approximately 4.21. This suggests that in the physiological pH of the small intestine (around 6-7.4), this group will be predominantly deprotonated (negatively charged).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[3][4][5] The principle lies in monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values.

Protocol for Potentiometric pKa Determination:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low.[6] The final concentration should be in the range of 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[3]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[3]

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[4]

-

-

Titration Procedure:

-

For the determination of the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

For the determination of the basic pKa, first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) and then titrate with the strong base.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve, which correspond to the inflection points in the first derivative plot (ΔpH/ΔV vs. V).

-

Causality in Experimental Design: The use of a background electrolyte is crucial to maintain a constant ionic environment, ensuring that the activity coefficients of the ions do not change significantly during the titration, which could otherwise affect the accuracy of the pKa determination. Purging with nitrogen is essential to prevent the absorption of atmospheric CO₂, which would react with the basic titrant and introduce errors in the determination of the pKa of the pyridine nitrogen.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences the bioavailability of an orally administered drug.[7][8] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9][10]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[11][12] This method involves equilibrating an excess amount of the solid compound in a specific solvent system until saturation is reached.

Protocol for Shake-Flask Solubility Determination:

-

Preparation:

-

Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13][14]

-

Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium is reached with the solid phase present.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][17]

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the samples.

-

Causality in Experimental Design: The extended equilibration time in the shake-flask method is critical to ensure that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15] Filtration is a crucial step to separate the saturated solution from the excess solid, preventing overestimation of the solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental physical property that provides an indication of the purity of a compound. Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range. The melting point also provides insights into the lattice energy of the crystal structure, which can influence solubility.

Experimental Determination of Melting Point: Capillary Method

The capillary melting point method is a simple and widely used technique for determining the melting point of a solid.[18][19][20]

Protocol for Capillary Melting Point Determination:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[18][20]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[18][19]

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[19]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

-

Causality in Experimental Design: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. Using a finely powdered sample ensures uniform heat distribution within the sample.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the propionic acid side chain. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the different carbon environments, including the aromatic carbons of the pyridine ring, the methyl carbon, the methylene carbons, and the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹.[21] A strong C=O stretching vibration for the carbonyl group would appear around 1700-1730 cm⁻¹.[22] C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹, and C=C and C=N stretching vibrations for the pyridine ring would be present in the 1400-1600 cm⁻¹ region.

-

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline in early drug discovery to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[23][24][25] The rule states that an orally active drug generally has:

-

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

-

A molecular weight of less than 500 daltons.

-

A calculated octanol-water partition coefficient (log P) not greater than 5.

Analysis of this compound based on Lipinski's Rule of Five:

| Lipinski's Rule Parameter | Value for this compound | Compliance |

| Hydrogen Bond Donors | 1 (from the carboxylic acid OH) | Yes |

| Hydrogen Bond Acceptors | 3 (two oxygens from the carboxylic acid and one nitrogen from the pyridine ring) | Yes |

| Molecular Weight | 165.19 g/mol | Yes |

| Log P (predicted) | Typically low for such structures | Likely Yes |

Based on this analysis, this compound complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is not merely an academic exercise; it is a critical step in its evaluation as a potential drug candidate. The properties outlined in this guide—pKa, solubility, melting point, and spectroscopic features—provide a foundational understanding of how this molecule will behave in both in vitro assays and in vivo systems. By employing robust experimental methodologies and understanding the rationale behind them, researchers can generate high-quality data that informs lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents. This structured approach, grounded in scientific integrity, is indispensable for navigating the complexities of modern drug discovery.

References

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. ijper.org [ijper.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. evotec.com [evotec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. enamine.net [enamine.net]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. nsmn1.uh.edu [nsmn1.uh.edu]

- 19. jk-sci.com [jk-sci.com]

- 20. westlab.com [westlab.com]

- 21. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Simulation of the infrared spectrum of propanoic acid [quimicaorganica.org]

- 23. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 24. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 25. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

3-(2-Methyl-pyridin-4-yl)-propionic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-pyridin-4-yl)-propionic acid, a pyridine-containing carboxylic acid of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and expected spectral characteristics. Furthermore, it explores the potential applications of this compound and its derivatives in drug discovery, particularly in the context of enzyme inhibition and as a scaffold for novel therapeutic agents. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a propionic acid group at the 4-position.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source |

| CAS Number | 26413-65-0 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | 3-(2-methylpyridin-4-yl)propanoic acid | N/A |

| Predicted Boiling Point | 311.4 ± 27.0 °C | N/A |

| Predicted Density | 1.156 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 4.21 ± 0.10 | N/A |

| Appearance | Expected to be a solid at room temperature. | [2] |

| Solubility | Expected to be soluble in polar organic solvents. | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of tert-Butyl 3-(2-methylpyridin-4-yl)propanoate (Intermediate)

-

To a solution of 2-methyl-4-vinylpyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add tert-butyl acrylate (1.2 equiv) dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to this compound (Final Product)

-

Dissolve the intermediate ester (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 equiv) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectral Analysis

Specific spectral data for this compound is not available. However, based on the analysis of structurally related compounds, the following spectral characteristics are expected.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the propionic acid chain, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (aromatic) | 8.2 - 8.5 | d | ~5 |

| Pyridine H (aromatic) | 7.0 - 7.3 | s, d | |

| -CH₂- (alpha to COOH) | 2.6 - 2.8 | t | ~7 |

| -CH₂- (beta to COOH) | 2.9 - 3.1 | t | ~7 |

| -CH₃ (on pyridine) | 2.4 - 2.6 | s | |

| -COOH | > 10.0 | br s |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | > 170 |

| Pyridine Carbons (aromatic) | 120 - 160 |

| -CH₂- (alpha to COOH) | 30 - 35 |

| -CH₂- (beta to COOH) | 35 - 40 |

| -CH₃ (on pyridine) | 20 - 25 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of 165.19. The fragmentation pattern would be characteristic of the loss of the carboxylic acid group and fragmentation of the propionic acid side chain.[4]

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 165 | [M]⁺ |

| 120 | [M - COOH]⁺ |

| 106 | [M - CH₂COOH]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic pyridine ring.

Table 5: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=C, C=N (Aromatic) | 1400-1600 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

Applications in Drug Development and Research

Aryl propionic acid derivatives are a well-established class of compounds with significant pharmacological activities.[5][6] The incorporation of a pyridine moiety can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Potential as Enzyme Inhibitors

The structural motif of this compound makes it a candidate for an enzyme inhibitor. For instance, related propionic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2.[7] The carboxylic acid group can act as a key binding feature, interacting with active site residues of target enzymes.

Caption: Hypothetical binding mode of the compound in an enzyme active site.

Scaffold for Novel Therapeutics

Pyridine derivatives are prevalent in FDA-approved drugs and are known for a wide range of biological activities, including anticancer and antimicrobial effects.[8][9] this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for straightforward derivatization to amides, esters, and other functional groups.

Representative Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound in the assay buffer.

-

Prepare solutions of the target enzyme and its substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the test compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The following guidelines are based on the safety information for related pyridine carboxylic acids.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its structural features suggest a range of possible biological activities, and its functional groups provide a handle for further chemical modification. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully realize the potential of this compound.

References

- 1. appretech.com [appretech.com]

- 2. CAS 933739-35-6: 3-(2-methylpyrimidin-4-yl)propanoic acid [cymitquimica.com]

- 3. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-(2-Methyl-pyridin-4-yl)-propionic acid: A Technical Guide

Despite a comprehensive search for experimental spectroscopic data (NMR, MS, IR) for 3-(2-Methyl-pyridin-4-yl)-propionic acid (CAS No. 26413-65-0), no publicly available, verifiable experimental spectra could be located in scientific literature, patents, or chemical databases.

The creation of an in-depth technical guide with the required level of scientific integrity and field-proven insights is contingent on the availability of actual experimental data. Without access to the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectra of this compound, a detailed analysis of its molecular structure and spectroscopic characteristics cannot be provided.

While information on isomeric and parent compounds, such as 2-methyl-3-(pyridin-4-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid, is available, extrapolating this data to the specific isomer requested would not meet the standards of scientific accuracy and trustworthiness required for a technical guide aimed at researchers and drug development professionals.

Therefore, this guide cannot be completed as requested due to the absence of the necessary foundational experimental data. For researchers and scientists requiring this information, it is recommended to either synthesize the compound and perform the spectroscopic analysis in-house or to source it from a chemical supplier who can provide a certificate of analysis with the relevant experimental data.

General Methodologies for Spectroscopic Data Acquisition

For the benefit of researchers who may synthesize or acquire this compound, the following are standard, detailed protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to gain insights into the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the alkyl and aromatic groups, and the C=N and C=C stretches of the pyridine ring.

-

Visualizing the Workflow

The general workflow for the spectroscopic characterization of a novel compound is outlined below.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

The Evolving Landscape of Pyridine-Propionic Acid Derivatives: A Technical Guide to Known and Potential Biological Activities

Introduction: The Convergence of Two Privileged Scaffolds

In the vast and intricate world of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide delves into the known and potential biological activities of a fascinating class of compounds: 3-(2-Methyl-pyridin-4-yl)-propionic acid and its derivatives . These molecules represent a compelling fusion of the arylpropionic acid scaffold, famously embodied by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, and the versatile pyridine ring, a cornerstone in a multitude of FDA-approved drugs.[1][2]

The arylpropionic acid moiety is renowned for its ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] On the other hand, the pyridine ring is a nitrogen-containing heterocycle that imparts unique physicochemical properties to molecules, including improved solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[2] The strategic incorporation of a pyridine ring in place of a phenyl ring in propionic acid derivatives has been explored to enhance drug-like properties, such as extending the half-life in preclinical models.[1] This guide will synthesize the existing knowledge on related structures to build a comprehensive overview of the therapeutic potential of this compound derivatives for researchers and drug development professionals.

Anticipated Biological Activities and Underlying Mechanisms

While direct, extensive research on the specific biological activities of this compound derivatives is still emerging, a strong foundation of evidence from related compound classes allows us to anticipate a spectrum of potential therapeutic applications. The pyridine heterocycle is a key structural component in a wide array of biologically active molecules, exhibiting properties that include antitumor, antiviral, antimalarial, anti-inflammatory, antioxidant, and antimicrobial effects.[2]

Anti-inflammatory Activity

The most predictable biological activity for this class of compounds is anti-inflammatory action, owing to the propionic acid side chain.

-

Mechanism of Action: The primary mechanism is likely the inhibition of COX-1 and COX-2 enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1] The (S)-enantiomer of arylpropionic acids is typically the active COX inhibitor.[1] Beyond direct COX inhibition, related heterocyclic compounds containing a propionic acid moiety have been shown to exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interferon-γ (IFN-γ).[3] This suggests that derivatives of this compound may offer a multi-faceted approach to controlling inflammation.

-

Experimental Workflow for Assessing Anti-inflammatory Activity:

Fig. 1: Workflow for evaluating anti-inflammatory potential.

Anticancer Activity

The pyridine nucleus is a common feature in numerous anticancer agents.[2] Furthermore, derivatives of propionic acid have demonstrated selective antiproliferative effects.[4]

-

Potential Mechanisms:

-

Kinase Inhibition: The pyridine scaffold is prevalent in many kinase inhibitors. Derivatives could potentially target kinases involved in cell proliferation and survival signaling pathways.

-

HDAC Inhibition: Some propionic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[4]

-

Induction of Oxidative Stress: Certain 3-aminopropanoic acid derivatives have shown promise as anticancer candidates through mechanisms that may involve the generation of reactive oxygen species (ROS) within cancer cells.[5]

-

-

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Antimicrobial and Antifungal Activity

Pyridine derivatives have a long history of use as antimicrobial and antifungal agents.[2] The incorporation of a propionic acid moiety could modulate these activities.

-

Potential Targets:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes crucial for peptidoglycan synthesis.

-

DNA Gyrase: Targeting bacterial DNA replication.

-

Fungal Ergosterol Biosynthesis: Disrupting the integrity of the fungal cell membrane. For instance, thiazolidinone derivatives containing a pyridine ring have shown potent fungicidal activity.[6]

-

-

Data Presentation: Minimum Inhibitory Concentration (MIC) Data

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 1 | 16 | 64 | 32 |

| Derivative 2 | 8 | >128 | 16 |

| Derivative 3 | 32 | 128 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Other Potential Activities

The versatility of the pyridine scaffold suggests a broader range of potential biological activities for these derivatives, including:

-

Antitubercular Activity: Imidazo[4,5-b]pyridine propionic acid derivatives have been investigated for their tuberculostatic effects.[7]

-

Antiviral Activity: Numerous pyridine-containing compounds have demonstrated antiviral properties.[2]

-

Neurological and Metabolic Disorders: Pyridine-based structures have been explored as kinase inhibitors for inflammatory conditions like asthma[8] and as dual anti-inflammatory and anti-hyperglycemic agents.[9]

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound derivatives awaits further research, we can extrapolate from related series.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring will be critical. The 2-methyl group is a starting point, and further modifications could influence potency and selectivity. Halogenation or the introduction of methoxy groups on the pyridine or an associated aryl ring can significantly impact activity.[2]

-

Modifications of the Propionic Acid Chain: Esterification or amidation of the carboxylic acid can create prodrugs with altered solubility and cell permeability. Chiral separation of the propionic acid moiety is crucial, as biological activity often resides in a single enantiomer.[1]

Conclusion

The fusion of the propionic acid and pyridine scaffolds in the form of this compound and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. Grounded in the well-established anti-inflammatory properties of arylpropionic acids and the vast biological potential of pyridine-containing molecules, this compound class is ripe for exploration. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation across a range of biological assays to unlock their full therapeutic potential in areas including inflammation, oncology, and infectious diseases.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 7. 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Methyl-pyridin-4-yl)-propionic Acid and its Structural Analogs: Synthesis, Properties, and Pharmacological Landscape

Introduction

The pyridinepropionic acid scaffold represents a privileged structure in the landscape of medicinal chemistry and materials science. As a subclass of aryl propionic acids, these compounds inherit a legacy of significant biological activity, most notably exemplified by the Non-Steroidal Anti-inflammatory Drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propionic acid.[1][2][3] The integration of the pyridine ring—a six-membered heterocycle—introduces unique electronic properties, hydrogen bonding capabilities, and metabolic characteristics that distinguish it from simple aryl systems. This modification opens a vast chemical space for developing novel therapeutic agents and functional materials.

This technical guide provides a comprehensive review of this compound and its related structures. We will delve into the physicochemical properties, explore diverse synthetic strategies, and critically analyze the current understanding of their applications, with a particular focus on their pharmacological potential. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, moving from the molecule's core characteristics to its functional applications and the experimental methodologies used to validate them.

Physicochemical Properties and Structural Analysis

The foundational step in understanding any chemical entity is a thorough analysis of its structure and physical properties. This compound is an isomer of other methyl-substituted pyridinepropionic acids, and its properties are best understood in comparison to its close relatives.

The core structure consists of three key components:

-

A Propionic Acid Moiety: This carboxylic acid group confers acidity and is a primary site for derivatization (e.g., esterification, amidation) to modulate properties like solubility, bioavailability, and target engagement.

-

A Pyridine Ring: The nitrogen atom in the ring imparts basicity and acts as a hydrogen bond acceptor. Its position relative to the propionic acid sidechain is critical for biological activity.

-

A Methyl Group: This substituent on the pyridine ring influences the molecule's steric profile and the electron density of the aromatic system, which can fine-tune its binding affinity to biological targets.

A summary of the key physicochemical properties for the target molecule and related structures is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-(2-Methylpyridin-4-yl)propanoic acid | 26413-65-0 | C₉H₁₁NO₂ | 165.19 | [4] |

| 3-(2-Methyl-pyridin-3-yl)-propionic acid | 70580-36-8 | C₉H₁₁NO₂ | 165.19 | [5] |

| 2-Methyl-3-(pyridin-4-yl)propanoic acid | 322725-47-3 | C₉H₁₁NO₂ | 165.19 | [6] |

| 3-Pyridinepropionic acid | 3724-19-4 | C₈H₉NO₂ | 151.16 | [7] |

Synthetic Strategies

The synthesis of multi-functionalized pyridines is a central challenge in organic chemistry.[8] Modern methodologies have moved beyond classical condensation reactions to offer more versatile and robust routes to these valuable scaffolds.

Generalized Synthetic Workflow

A common conceptual pathway involves the construction of the substituted pyridine ring followed by the elaboration or attachment of the propionic acid sidechain, or vice-versa. Modern strategies often focus on convergent syntheses that build complexity rapidly.

Caption: Generalized synthetic pathways to pyridinepropionic acids.

Methodology 1: Remodeling of Heterocyclic Skeletons

A robust and modern approach for creating diverse, substituted pyridines involves the ring cleavage and remodeling of more complex heterocycles like 3-formyl (aza)indoles or benzofurans.[8]

-

Causality of Experimental Choice: This strategy is advantageous as it leverages readily available starting materials to construct highly functionalized pyridine rings in a single, transformative step. The reaction typically proceeds by reacting an (aza)indole carboxaldehyde with a β-keto ester, sulfone, or phosphonate in the presence of an ammonium source. The subsequent ring cleavage and recyclization cascade yields a pyridine core with multiple points of diversity, a feature difficult to achieve with traditional methods.[8]

Methodology 2: Hydroarylation of Propenoic Acids

The addition of an aryl group across a carbon-carbon double bond is a direct method for creating the core propanoic acid structure.

-

Mechanism: Reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) lead to hydroarylation products.[9] This proceeds via superelectrophilic activation of the starting material, forming a reactive carbocation that is then trapped by the arene. Adapting this method to pyridine-based starting materials could provide a direct route to the target scaffold.

Protocol: General Synthesis of 3-Aryl-3-(heteroaryl)propanoic Acid via Hydroarylation

This protocol is adapted from methodologies described for furan derivatives and serves as a template for exploring the synthesis of pyridine-containing analogs.[9]

-

Reaction Setup: To a stirred mixture of a 3-(pyridin-2-yl)propenoic acid derivative (1.0 mmol) and the desired arene (e.g., toluene, 1.2 mmol) in a dry solvent such as dichloromethane (5 mL), cool the flask to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 10.0 mmol) dropwise to the reaction mixture. The acid acts as both a catalyst and a solvent, so careful control of the addition rate is crucial to manage the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-aryl-3-(pyridin-2-yl)propanoic acid.

-

Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should be consistent with the proposed structure.

-

Applications & Biological Activities

The pyridinepropionic acid scaffold is a versatile building block with applications ranging from materials science to pharmacology.

Logical Relationship of Structure to Activity

Caption: Relationship between structural modifications and observed activities.

Coordination Chemistry

Unsubstituted 3-Pyridinepropionic acid (PPA) is widely used as a versatile ligand in coordination chemistry. It can coordinate to metal ions through either the pyridine nitrogen, the carboxylate oxygen atoms, or both, acting as a bidentate chelating agent.[10] This has led to the synthesis of novel coordination polymers with metals like Ag, Cu, and Zn. These materials are of interest for their potential applications in catalysis, gas storage, and as luminescent materials.

Pharmacological Potential

The primary interest in substituted pyridinepropionic acids lies in their potential as therapeutic agents.

-

Anti-inflammatory Activity: This is the most explored area, stemming from the structural similarity to profen NSAIDs.[2][3][11] The presumed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] Studies on related nicotinic acid (pyridine-3-carboxylic acid) derivatives have demonstrated promising dual anti-inflammatory and anti-hyperglycemic activities.[12]

-

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new chemical entities. Research has shown that derivatives of 3-(2-Imidazo[4,5-b]pyridine)propionic acid possess tuberculostatic activity.[13] Furthermore, studies on 1,2,4-triazole derivatives containing a propionic acid moiety found that the presence of pyridyl substituents increased antituberculosis activity.[14]

-

Antimicrobial and Antifungal Activities: The pyridine scaffold is a common feature in many antimicrobial agents.[15] Grafting pyridine moieties onto polymer backbones has been shown to produce materials with significant activity against both Gram-positive and Gram-negative bacteria.[16] This suggests that monomeric pyridinepropionic acids could serve as leads for novel antibiotics.

-

Other Therapeutic Areas: Reviews of aryl propionic acid derivatives have highlighted a broad spectrum of potential biological activities, including anticancer, anticonvulsant, and analgesic properties, creating a rich field for further investigation.[1][2]

Experimental Protocols for Biological Evaluation

Validating the therapeutic potential of these compounds requires robust and reproducible biological assays.

Experimental Workflow: In Vitro Screening

Caption: A typical workflow for primary in vitro biological screening.

Protocol: In Vitro Anti-inflammatory Activity by RBC Membrane Stabilization

This assay assesses the ability of a compound to protect red blood cell (RBC) membranes from hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions.[12]

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions to achieve final concentrations ranging from 10-500 µg/mL.

-

Prepare a 10% (v/v) suspension of fresh human red blood cells in isotonic buffer.

-

A standard drug (e.g., Ketorolac or Diclofenac sodium) is used as a positive control.[12]

-

-

Assay Procedure:

-

To 1 mL of each concentration of the test compound/standard, add 1 mL of the 10% RBC suspension.

-

For the control tube, add 1 mL of isotonic buffer instead of the test compound.

-

Incubate all tubes at 56 °C for 30 minutes in a water bath.

-

-

Measurement:

-

After incubation, cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Collect the supernatant and measure its absorbance at 560 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of membrane stabilization (inhibition of hemolysis) is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

The IC₅₀ value (the concentration required to inhibit 50% of hemolysis) is determined by plotting the percentage of inhibition against the compound concentration.

-

Trustworthiness: The inclusion of a known standard like Ketorolac provides a benchmark for activity and validates the assay's performance. A low IC₅₀ value relative to the standard indicates potent anti-inflammatory activity.

-

Conclusion and Future Directions

This compound and its related structures stand at the intersection of materials science and medicinal chemistry. While their application as ligands in coordination polymers is established, their pharmacological potential, particularly as anti-inflammatory and antimicrobial agents, remains a compelling and underexplored frontier. The structural relationship to the highly successful profen class of NSAIDs provides a strong rationale for their investigation in inflammatory diseases.

Future research should be directed towards several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold—by varying the position of the methyl group, introducing other substituents on the pyridine ring, and derivatizing the propionic acid tail—is crucial to optimize potency and selectivity for biological targets like COX enzymes.

-

Mechanism of Action Studies: For compounds showing significant activity, detailed mechanistic studies are needed to confirm their molecular targets and pathways.

-

Exploration of New Therapeutic Areas: The preliminary evidence for antitubercular and anticancer activity warrants a broader screening of these compounds against a diverse range of disease targets.

-

Development of Efficient Synthesis: As lead compounds emerge, the development of scalable, cost-effective synthetic routes will be essential for their translation into clinical candidates.

The pyridinepropionic acid core is a versatile and promising scaffold. Through continued interdisciplinary research in chemistry, biology, and pharmacology, these compounds hold the potential to yield novel drugs and advanced materials.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. appretech.com [appretech.com]

- 5. appretech.com [appretech.com]

- 6. 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-吡啶丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lookchem.com [lookchem.com]

- 11. Propionic acid derivatives: Significance and symbolism [wisdomlib.org]

- 12. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

potential mechanism of action of 3-(2-Methyl-pyridin-4-yl)-propionic acid

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Abstract

This technical guide outlines a comprehensive, hypothesis-driven approach to elucidate the potential mechanism of action (MoA) of the novel compound, this compound. Given the absence of specific biological data for this molecule, this document leverages structure-activity relationships derived from its core components—a pyridine ring and a propionic acid moiety—to propose several plausible biological targets and signaling pathways. We present a structured, multi-pronged experimental framework designed for researchers, scientists, and drug development professionals. This guide provides detailed, field-proven protocols for a tiered investigational workflow, from initial cell-based phenotypic screens to specific enzyme and pathway-focused assays, culminating in a proof-of-concept in vivo model. The objective is to provide a robust, scientifically-grounded roadmap for the systematic characterization of this compound's pharmacological activity.

Introduction

The quest for novel therapeutics often begins with the synthesis of new chemical entities possessing structural features suggestive of biological activity. The compound this compound is one such molecule, incorporating two key pharmacophores: the propionic acid group and the pyridine ring.

-

The propionic acid moiety is the hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen, which are well-characterized inhibitors of cyclooxygenase (COX) enzymes.[1]

-

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[2] This nitrogen-containing heterocycle is known for its ability to engage in hydrogen bonding and other molecular interactions, making it a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.[3][4]

The combination of these two moieties suggests that this compound could exhibit a range of biological effects, with anti-inflammatory activity being a primary hypothesis. This guide presents a logical, sequential research plan to systematically investigate its MoA.

Hypothesized Mechanisms of Action

Based on the structural components of this compound, we propose four primary, plausible mechanisms of action to be investigated.

Inhibition of Cyclooxygenase (COX) Enzymes

The most direct hypothesis, stemming from the propionic acid side chain, is the inhibition of COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[5] Inhibition of PGs, particularly PGE2, is a primary mechanism for reducing inflammation, pain, and fever.

Kinase Inhibition

The pyridine scaffold is integral to numerous kinase inhibitors.[3] Kinases are critical regulators of a vast number of cellular processes, including proliferation, differentiation, and inflammation, through the phosphorylation of target proteins. Dysregulation of kinase signaling is implicated in cancer and inflammatory diseases. It is plausible that this compound could selectively or non-selectively inhibit one or more kinases involved in pro-inflammatory signaling pathways (e.g., MAPKs, JAKs).

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of all marketed drugs.[6] They respond to a wide variety of extracellular stimuli and trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium. The pyridine moiety could facilitate binding to a GPCR, acting as either an agonist or antagonist.[7]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of the inflammatory response.[8] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inhibition of the NF-κB pathway, which can be a downstream consequence of kinase or receptor modulation, represents a potent anti-inflammatory mechanism.

Below is a diagram illustrating the potential intersection of these hypothesized pathways.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]